Computed LogP Differentiates the 2,4‑Substitution Pattern from the 4,2‑Regioisomer
The target compound exhibits a computed XLogP3‑AA of −0.7, whereas the 4,2‑regioisomer (CAS 155819‑70‑8) has a reported XLogP3‑AA of −0.4 (PubChem). This difference of 0.3 log units reflects the altered positioning of the hydroxymethyl group, which modifies the overall hydrogen‑bonding capacity and polarity distribution [1][2]. In drug‑discovery programs, a 0.3 logP shift can influence solubility, permeability, and CYP450 metabolism profiles, making the correct isomer critical for maintaining preclinical candidate quality.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = −0.7 |
| Comparator Or Baseline | CAS 155819‑70‑8 (4,2‑regioisomer): XLogP3‑AA = −0.4 |
| Quantified Difference | ΔXLogP3‑AA = 0.3 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Even small lipophilicity differences can significantly impact lead optimization triage; sourcing the correct isomer ensures consistency in physicochemical property profiles.
- [1] PubChem Compound Summary for CID 10750905, 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 11133334, 2-Pyridinemethanol, 4-(tetrahydro‑4‑hydroxy‑2H‑pyran‑4‑yl)-. National Center for Biotechnology Information (2026). View Source
